Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol . This compound is characterized by the presence of a cyanopyridoindole moiety linked to an ethyl acetate group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate typically involves the following steps:
Formation of the cyanopyridoindole core: This can be achieved through a multi-step synthesis starting from commercially available indole derivatives. The key steps include nitration, reduction, and cyclization reactions to form the pyridoindole structure.
Chemical Reactions Analysis
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkage, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanopyridoindole moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which combines the cyanopyridoindole core with an ethyl acetate group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-21-17(20)11-22-12-6-7-13-14(10-18)15-5-3-4-8-19(15)16(13)9-12/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABWLNFWOEELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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